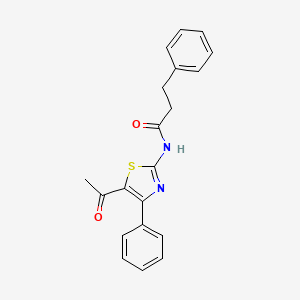

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMXZMIRDSTZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminothiazole with acetyl chloride to form 5-acetyl-2-aminothiazole. This intermediate is then reacted with benzaldehyde to introduce the phenyl group at the 4-position. Finally, the resulting compound is coupled with 3-phenylpropanoic acid to yield the target compound .

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Scientific Research Applications

Anticancer Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has demonstrated significant anticancer properties in various studies. The compound's mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound against several cancer cell lines, it exhibited notable activity:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HT1080 (fibrosarcoma).

- Results : The compound showed a reduction in cell viability with IC50 values ranging from 5 to 15 µM across different cell lines, indicating a promising anticancer potential.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

Research has highlighted the antibacterial activity of this compound against various bacterial strains:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Results : The compound demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics like penicillin, suggesting its potential as an effective antibacterial agent.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, particularly its ability to inhibit specific enzymes linked to inflammatory processes.

Case Study: Inhibition of 5-Lipoxygenase

A molecular docking study assessed the binding affinity of this compound to 5-lipoxygenase:

- Findings : The compound showed strong binding interactions with the active site of the enzyme, indicating its potential as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, affecting their function. The compound can inhibit enzymes, block receptors, or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with structurally related analogs:

*logP values estimated using fragment-based methods.

†Higher logP due to hydrophobic naphthyl group.

Key Observations:

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.43 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. This compound has demonstrated significant activity against various bacterial strains. For instance, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes associated with various diseases. For example, it has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. The IC50 value for AChE inhibition was found to be 2.7 µM, indicating potent activity . Additionally, it has been evaluated for urease inhibition with promising results, suggesting potential applications in treating infections caused by urease-producing bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at the phenyl and thiazole positions can significantly influence their potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Acetyl group at position 5 | Enhances antimicrobial and anticancer activity |

| Substituents on phenyl ring | Alters enzyme inhibition profile |

Research indicates that specific substitutions can lead to improved bioactivity while reducing toxicity .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through annexin V/PI staining.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Candida albicans. The compound demonstrated an MIC of 1.23 µg/mL, comparable to established antifungal agents like ketoconazole. This suggests its potential as a therapeutic agent in treating fungal infections .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-phenyl-1,3-thiazol-2-amine).

- Step 2: Amide coupling using 3-phenylpropanoyl chloride or activated esters under basic conditions (e.g., NaOH or Et3N in ethanol or DMF) .

- Critical Conditions:

Basic: Which spectroscopic and computational methods are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and amide bond formation. For example, acetyl protons appear as a singlet near δ 2.5 ppm .

- Infrared Spectroscopy (IR): Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl and amide groups) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography or DFT Calculations: Resolve 3D conformation and electronic properties using software like Multiwfn for electron density analysis .

Advanced: How can molecular docking and dynamics studies elucidate its mechanism of action?

Answer:

- Target Identification: Use AutoDock4 to screen against enzymes like COX-2, 15-LOX, or kinases. Hydrophobic interactions with the thiazole ring and phenyl groups are critical for binding .

- Dynamic Simulations (MD): GROMACS or NAMD can model ligand-receptor stability over time. For example, the acetyl group may stabilize hydrogen bonds with catalytic residues .

- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays .

Advanced: How do researchers resolve contradictions in bioactivity data across studies?

Answer:

- Substituent Analysis: Compare derivatives with varying groups (e.g., nitro vs. chloro substituents). For instance, nitro groups enhance antimicrobial activity but reduce solubility, leading to conflicting in vitro vs. in vivo results .

- Assay Optimization: Standardize conditions (e.g., pH, cell lines) to minimize variability. For example, MTT assays for anticancer activity require controlled incubation times .

- Meta-Analysis: Use databases like PubChem to aggregate data and identify trends (e.g., logP >3 correlates with membrane permeability but poor aqueous solubility) .

Advanced: What computational methods analyze electronic properties and reaction pathways?

Answer:

- Multiwfn: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiazole ring .

- DFT (Gaussian): Optimize transition states for hydrolysis or condensation reactions. The acetyl group’s electron-withdrawing effect lowers activation energy for nucleophilic attack .

- NBO Analysis: Quantify hyperconjugative interactions (e.g., σ→π* in the amide bond) to explain stability .

Biological: What in vitro assays evaluate its antimicrobial or anticancer potential?

Answer:

- Antimicrobial:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives with chloro substituents show MIC values ≤10 µg/mL .

- Anticancer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.